3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione
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Overview
Description
The compound is a triazole derivative with a benzofuran and a phenyl group attached. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse biological activities . Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . Phenyl groups are common in organic chemistry and often contribute to the stability and reactivity of molecules.
Chemical Reactions Analysis
Triazoles, benzofurans, and phenyl groups each have characteristic reactions. For instance, triazoles can participate in nucleophilic substitution reactions, while benzofurans can undergo electrophilic aromatic substitution .Scientific Research Applications
Synthetic Pathways and Characterization
1,2,4-Triazole derivatives are synthesized through various chemical reactions, with one common method involving the cyclization of thiosemicarbazides in an alkali medium. This process has been employed to produce a series of 3-thio-4-benzyl(cyclohexyl, allyl) 5-(4-benzyloxyphenyl)-1,2,4-triazoles, highlighting the versatility of synthetic routes for triazole derivatives. Such methods allow for the exploration of chemical space around structures like "3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione" for potential applications in medicinal chemistry and materials science (Калдрикян, Мелик-Оганджанян, & Арсенян, 2017).
Antimicrobial and Anti-inflammatory Activities
Compounds within the 1,2,4-triazole family have been investigated for their antimicrobial properties. For instance, novel series of 1,2,4-triazole derivatives have been synthesized and evaluated for their antibacterial activities. Such studies underscore the potential of these compounds in addressing microbial resistance and developing new therapeutic agents. Additionally, anti-inflammatory activities have been observed in certain 1,2,4-triazole derivatives, which were synthesized and characterized, indicating their potential in the development of anti-inflammatory drugs (Tozkoparan, Gökhan, Aktay, Yeşilada, & Ertan, 2000).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-13-7-9-15(10-8-13)23-17(21-22-19(23)26)12-24-16-6-4-5-14-11-20(2,3)25-18(14)16/h4-10H,11-12H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTGPYHPBJWMBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC4=C3OC(C4)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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